molecular formula C7H6F3NO4S B12064144 4-Hydroxy-2-(trifluoromethoxy)benzenesulfonamide

4-Hydroxy-2-(trifluoromethoxy)benzenesulfonamide

Cat. No.: B12064144
M. Wt: 257.19 g/mol
InChI Key: GSNSUMLDRHQMAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Hydroxy-2-(trifluoromethoxy)benzenesulfonamide is an organic compound characterized by the presence of a trifluoromethoxy group, a hydroxyl group, and a sulfonamide group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-2-(trifluoromethoxy)benzenesulfonamide typically involves the introduction of the trifluoromethoxy group onto a benzene ring followed by the addition of the sulfonamide group. One common method involves the reaction of 4-hydroxybenzenesulfonamide with trifluoromethoxy reagents under controlled conditions. The reaction conditions often include the use of catalysts and specific solvents to facilitate the reaction and achieve high yields.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and efficiency. This can include the use of continuous flow reactors and advanced purification techniques to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-2-(trifluoromethoxy)benzenesulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The sulfonamide group can be reduced to form amines.

    Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones, while reduction of the sulfonamide group can produce primary amines.

Scientific Research Applications

4-Hydroxy-2-(trifluoromethoxy)benzenesulfonamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme inhibition and protein interactions.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-Hydroxy-2-(trifluoromethoxy)benzenesulfonamide involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s ability to interact with hydrophobic pockets in proteins, while the sulfonamide group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxybenzenesulfonamide: Lacks the trifluoromethoxy group, resulting in different chemical properties.

    2-(Trifluoromethoxy)benzenesulfonamide: Lacks the hydroxyl group, affecting its reactivity and applications.

    4-Hydroxy-2-methoxybenzenesulfonamide: Contains a methoxy group instead of a trifluoromethoxy group, leading to different electronic and steric effects.

Uniqueness

4-Hydroxy-2-(trifluoromethoxy)benzenesulfonamide is unique due to the presence of both the trifluoromethoxy and sulfonamide groups, which confer distinct chemical properties and reactivity. The trifluoromethoxy group enhances the compound’s lipophilicity and stability, while the sulfonamide group provides opportunities for hydrogen bonding and interaction with biological targets.

Properties

Molecular Formula

C7H6F3NO4S

Molecular Weight

257.19 g/mol

IUPAC Name

4-hydroxy-2-(trifluoromethoxy)benzenesulfonamide

InChI

InChI=1S/C7H6F3NO4S/c8-7(9,10)15-5-3-4(12)1-2-6(5)16(11,13)14/h1-3,12H,(H2,11,13,14)

InChI Key

GSNSUMLDRHQMAM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1O)OC(F)(F)F)S(=O)(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.